molecular formula C14H19N5O2 B2944960 2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol CAS No. 2108174-23-6

2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol

Cat. No.: B2944960
CAS No.: 2108174-23-6
M. Wt: 289.339
InChI Key: XRRMNUMTNVTTBM-UHFFFAOYSA-N
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Description

2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol is a complex organic compound featuring a pyrimidinyl moiety linked to a cyclohexyl-substituted oxadiazole ring and an ethanolamine group

Mechanism of Action

Target of Action

It’s known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets through hydrogen bond acceptor properties . This interaction can lead to changes in the target, potentially inhibiting its function or altering its activity.

Biochemical Pathways

It’s known that 1,2,4-oxadiazole derivatives can affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific target and the nature of the interaction.

Pharmacokinetics

The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially impact the bioavailability of this compound.

Result of Action

It’s known that 1,2,4-oxadiazole derivatives can have a variety of effects, depending on their specific targets and the nature of their interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol typically involves multiple steps, starting with the preparation of the oxadiazole core. One common approach is the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. The resulting oxadiazole intermediate can then be further reacted with pyrimidinyl and ethanolamine derivatives under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the ethanolamine group to corresponding oxo derivatives.

  • Reduction: : Reduction of the oxadiazole ring or pyrimidinyl group.

  • Substitution: : Replacement of hydrogen atoms on the cyclohexyl ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized ethanolamine derivatives, reduced oxadiazole or pyrimidinyl compounds, and substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine

The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may contribute to the development of new therapeutic agents targeting various diseases.

Industry

In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2,4-Oxadiazol-5-yl)anilines: : These compounds share the oxadiazole motif but differ in their substituents and functional groups.

  • (3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine: : This compound is structurally similar but lacks the pyrimidinyl and ethanolamine groups.

Uniqueness

2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol is unique due to its combination of the pyrimidinyl, oxadiazole, and ethanolamine moieties. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[[5-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c20-7-6-16-13-11(8-15-9-17-13)14-18-12(19-21-14)10-4-2-1-3-5-10/h8-10,20H,1-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRMNUMTNVTTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)C3=CN=CN=C3NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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